molecular formula C20H22N4O B2867189 3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide CAS No. 518018-75-2

3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide

Cat. No.: B2867189
CAS No.: 518018-75-2
M. Wt: 334.423
InChI Key: FRBYEBNJNHUNQN-LPYMAVHISA-N
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Description

3-(1H-Benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is a benzimidazole-derived hydrazide featuring a propan-2-yl (isopropyl) substituent on the benzylidene moiety. Its synthesis likely follows a three-step protocol analogous to related compounds (e.g., ):

Condensation of a diamine (e.g., 5-methyl-1,2-phenylenediamine) with methyl-4-formyl benzoate in DMF/Na₂S₂O₅.

Hydrazide formation via reaction with hydrazine hydrate.

Schiff base formation by condensation with 4-isopropylbenzaldehyde .

The (E)-configuration of the imine group, confirmed via X-ray crystallography in similar compounds (e.g., ), ensures geometric stability . The benzimidazole core and hydrazide functionality render it a candidate for biological activity, particularly in antimicrobial or anticancer applications.

Properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15(2)17-9-7-16(8-10-17)13-22-23-20(25)11-12-24-14-21-18-5-3-4-6-19(18)24/h3-10,13-15H,11-12H2,1-2H3,(H,23,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBYEBNJNHUNQN-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is a benzimidazole derivative with significant potential in medicinal chemistry. This compound has garnered attention for its biological activities, particularly in the fields of antioxidant and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C20H22N4O
  • Molecular Weight : 334.423 g/mol
  • CAS Number : 518018-75-2

Antioxidant Activity

The antioxidant properties of this compound were evaluated using the DPPH radical scavenging method, a standard assay for determining the ability of compounds to act as free radical scavengers. The results indicated that derivatives of this compound exhibited significant antioxidant activity, often surpassing that of ascorbic acid, a well-known antioxidant.

CompoundDPPH Scavenging Activity (%)Reference
3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide75.4 ± 5.0
Ascorbic Acid55.0 ± 3.0

Anticancer Activity

The anticancer efficacy of the compound was assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay demonstrated that the compound exhibited notable cytotoxic effects, particularly against U-87 cells.

Cell LineIC50 (µM)% Viability at 50 µMReference
U-87 (Glioblastoma)12.530.5 ± 4.2
MDA-MB-23120.046.2 ± 5.0

The mechanisms underlying the biological activities of this compound may involve multiple pathways:

  • Radical Scavenging : The ability to donate hydrogen atoms to free radicals contributes to its antioxidant activity.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have highlighted the potential of benzimidazole derivatives in anticancer applications:

  • A study demonstrated that related compounds showed enhanced cytotoxicity against breast cancer cells with minimal toxicity to normal cells, suggesting a selective action mechanism ( ).
  • Another investigation noted that structural modifications significantly influenced both antioxidant and anticancer activities, emphasizing the importance of substituent effects ( ).

Scientific Research Applications

3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is a benzimidazole derivative consisting of fused benzene and imidazole rings. It features a propan-2-yl group and an aromatic phenyl group in its structure, which may contribute to its potential biological activities. Its molecular weight is 334.4 g/mol.

Research and Potential Applications

Research indicates that benzimidazole derivatives exhibit a range of biological activities. Interaction studies are crucial for understanding how 3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide interacts with biological systems, which is essential for assessing its therapeutic potential and safety profiles.

Structural Similarities

Several compounds share structural similarities with 3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide:

Compound NameStructureUnique Features
2-(1H-benzimidazol-2-yl)phenolContains a phenolic groupExhibits strong antioxidant properties
5-methylbenzimidazoleSimple methyl substitutionKnown for antimicrobial activity
Benzimidazole derivatives with halogen substitutionsVarying halogen groupsEnhanced biological activity due to increased lipophilicity

Comparison with Similar Compounds

Structural Modifications

Key structural analogs and their differentiating features:

Compound Name Core Heterocycle Benzylidene Substituent Molecular Formula Key Properties/Applications References
Target Compound Benzimidazole 4-(Propan-2-yl)phenyl C₂₀H₂₁N₅O Potential antimicrobial activity
3-(1H-Benzimidazol-1-yl)-N′-{(E)-[4-(diethylamino)phenyl]methylene}-2-methylpropanehydrazide Benzimidazole 4-(Diethylamino)phenyl C₂₂H₂₇N₅O Enhanced solubility due to -N(Et)₂
3-(1H-Benzotriazol-1-yl)-N′-(4-methoxybenzylidene)propanehydrazide Benzotriazole 4-Methoxyphenyl C₁₇H₁₆N₆O₂ Photostability; material science
N’-(1-Methylethylidene)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetohydrazide Benzimidazole 1-Methylethylidene + pyrrolidinyl C₂₄H₂₆N₆O Anticancer screening
Isotonitazene (N,N-diethyl-2-[5-nitro-2-({4-[(propan-2-yl)oxy]phenyl}methyl)-1H-benzimidazol-1-yl]ethan-1-amine) Benzimidazole 4-(Propan-2-yloxy)phenyl + nitro C₂₅H₃₂N₆O₃ Potent opioid activity

Key Observations :

  • Heterocycle Core : Replacing benzimidazole with benzotriazole () reduces bioactivity but improves photostability for material applications .
  • Substituent Effects :
    • Electron-donating groups (e.g., -OCH₃, -N(Et)₂ in ) enhance solubility but may reduce membrane permeability.
    • Bulky substituents (e.g., isopropyl in the target compound) increase lipophilicity, favoring blood-brain barrier penetration (cf. isotonitazene in ) .
    • Nitro groups () correlate with high potency in opioids but introduce toxicity risks .

Physicochemical Properties

  • Molecular Weight: The target compound (MW ~347.4 g/mol) is lighter than diethylamino-substituted analogs (MW ~377.5 g/mol, ) but heavier than benzotriazole derivatives (MW ~349.4 g/mol, ) .
  • Melting Points : Substituted hydrazides typically exhibit high melting points (176–236°C, ), suggesting crystalline stability .
  • Solubility : Polar substituents (e.g., -OCH₃, -N(Et)₂) improve aqueous solubility, whereas hydrophobic groups (isopropyl, biphenyl) favor organic solvents .

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